MC-Gly-Gly-Phe-Gly-GABA-Exatecan

Description

BenchChem offers high-quality MC-Gly-Gly-Phe-Gly-GABA-Exatecan suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about MC-Gly-Gly-Phe-Gly-GABA-Exatecan including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C53H58FN9O12 |

|---|---|

Poids moléculaire |

1032.1 g/mol |

Nom IUPAC |

6-(2,5-dioxopyrrol-1-yl)-N-[2-[[2-[[(2S)-1-[[2-[[4-[[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]amino]-4-oxobutyl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]hexanamide |

InChI |

InChI=1S/C53H58FN9O12/c1-3-53(74)34-22-39-49-32(27-63(39)51(72)33(34)28-75-52(53)73)48-36(16-15-31-29(2)35(54)23-37(61-49)47(31)48)59-41(65)14-10-19-55-42(66)25-58-50(71)38(21-30-11-6-4-7-12-30)60-44(68)26-57-43(67)24-56-40(64)13-8-5-9-20-62-45(69)17-18-46(62)70/h4,6-7,11-12,17-18,22-23,36,38,74H,3,5,8-10,13-16,19-21,24-28H2,1-2H3,(H,55,66)(H,56,64)(H,57,67)(H,58,71)(H,59,65)(H,60,68)/t36-,38-,53-/m0/s1 |

Clé InChI |

FRJRDZAEHLHAGI-NFGJMFLVSA-N |

SMILES isomérique |

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)CCCNC(=O)CNC(=O)[C@H](CC7=CC=CC=C7)NC(=O)CNC(=O)CNC(=O)CCCCCN8C(=O)C=CC8=O)O |

SMILES canonique |

CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)CCCNC(=O)CNC(=O)C(CC7=CC=CC=C7)NC(=O)CNC(=O)CNC(=O)CCCCCN8C(=O)C=CC8=O)O |

Origine du produit |

United States |

Foundational & Exploratory

"MC-Gly-Gly-Phe-Gly-GABA-Exatecan" mechanism of action

An In-Depth Technical Guide on the Core Mechanism of Action of MC-Gly-Gly-Phe-Gly-GABA-Exatecan

Introduction

Antibody-drug conjugates (ADCs) represent a sophisticated class of targeted cancer therapeutics designed to selectively deliver highly potent cytotoxic agents to tumor cells, thereby minimizing systemic toxicity. The MC-Gly-Gly-Phe-Gly-GABA-Exatecan is a drug-linker conjugate system engineered for ADC development. This guide provides a detailed examination of its mechanism of action, supported by quantitative data and experimental methodologies. The conjugate consists of three key components: a maleimidocaproyl (MC) group for antibody conjugation, a protease-cleavable peptide linker (Gly-Gly-Phe-Gly) with a gamma-aminobutyric acid (GABA) spacer, and the cytotoxic payload, Exatecan, a potent topoisomerase I inhibitor.

Core Mechanism of Action

The therapeutic effect of an ADC utilizing the MC-Gly-Gly-Phe-Gly-GABA-Exatecan system is achieved through a multi-step process, beginning with systemic administration and culminating in the targeted destruction of cancer cells.

-

Targeted Binding and Internalization : An antibody equipped with the MC-Gly-Gly-Phe-Gly-GABA-Exatecan conjugate circulates in the bloodstream until it recognizes and binds to a specific antigen overexpressed on the surface of tumor cells.[1] This binding event triggers receptor-mediated endocytosis, leading to the internalization of the entire ADC-antigen complex into the cancer cell.[1]

-

Lysosomal Trafficking and Enzymatic Cleavage : Following internalization, the endocytic vesicle containing the ADC complex is trafficked to the lysosome. The acidic environment and high concentration of proteases within the lysosome, particularly cathepsin B and/or cathepsin L, are crucial for the next step.[2] The Gly-Gly-Phe-Gly (GGFG) tetrapeptide sequence within the linker is specifically designed to be a substrate for these lysosomal enzymes.[2] Cathepsins cleave the peptide linker, initiating the release of the cytotoxic payload.[2][3] While Val-Cit is a more commonly cited cathepsin B-cleavable linker, GGFG serves a similar function.[3][]

-

Payload Release and Activation : The enzymatic cleavage of the GGFG linker liberates the GABA-Exatecan moiety. The GABA component likely acts as a spacer, and its subsequent processing releases the active Exatecan payload into the cytoplasm of the tumor cell.

-

Induction of Apoptosis via Topoisomerase I Inhibition : Once freed, Exatecan, a water-soluble derivative of camptothecin, exerts its potent antitumor effect.[5][6] It inhibits DNA topoisomerase I, an enzyme essential for relieving torsional stress during DNA replication and transcription.[7][8] Exatecan stabilizes the covalent complex between topoisomerase I and DNA (known as the TOP1-DNA cleavage complex or TOP1cc), which prevents the re-ligation of single-strand DNA breaks.[6][7] The persistence of these breaks leads to the formation of DNA double-strand breaks during the S-phase of the cell cycle, triggering a DNA damage response, cell cycle arrest, and ultimately, programmed cell death (apoptosis).[6][8] Exatecan is noted to be a more potent TOP1 trapping agent and cytotoxic inhibitor than other clinical topoisomerase inhibitors like SN-38 and topotecan.[6][9]

Quantitative Data Summary

The efficacy of MC-Gly-Gly-Phe-Gly-GABA-Exatecan as part of an ADC is demonstrated through both in vitro and in vivo studies.

| Parameter | Value | Cell Lines / Model | Target Antigen | Reference |

| In Vitro Cytotoxicity | ||||

| IC50 (Exatecan Payload) | 22 µM | - | Topoisomerase | [10] |

| IC50 (Free Exatecan) | 1.906 µM | Human Pancreatic Cancer Cells | Topoisomerase I | [5] |

| Cytotoxicity Observed | 0-10 µM | SR, HL60, U251, Calu-6 | CD30, CD33, CD70, B7-H3 | [10] |

| In Vivo Antitumor Efficacy | ||||

| Dosing Regimen | 10 mg/kg | A375 Xenograft Mice | - | [10] |

| Administration Route | i.v. once a week for 2 weeks | A375 Xenograft Mice | - | [10] |

| Outcome | Inhibited tumor growth and induced tumor regression | A375 Xenograft Mice | - | [10] |

Experimental Protocols

Detailed methodologies are critical for the replication and validation of scientific findings. Below are representative protocols for evaluating ADCs containing the Exatecan payload.

In Vitro Cytotoxicity Assay

This protocol is a generalized procedure based on common practices for evaluating ADC efficacy.

-

Cell Culture :

-

Culture target-positive (e.g., Calu-6, B7-H3 positive) and target-negative control cells in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.[10]

-

Maintain cells in a humidified incubator at 37°C with 5% CO₂.

-

-

Assay Procedure :

-

Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of the ADC (MC-Gly-Gly-Phe-Gly-GABA-Exatecan conjugated to a relevant antibody) and the free Exatecan payload in culture media. A typical concentration range would be from 0.01 nM to 10 µM.[10]

-

Remove the old media from the cells and add 100 µL of the diluted compounds to the respective wells.

-

Incubate the plates for 72-96 hours at 37°C.

-

-

Viability Measurement :

-

Assess cell viability using a reagent such as CellTiter-Glo® (Promega) or MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

-

For CellTiter-Glo®, add the reagent according to the manufacturer's instructions and measure luminescence using a plate reader.

-

For MTT, add the reagent, incubate for 2-4 hours, solubilize the formazan crystals with DMSO, and measure absorbance at ~570 nm.

-

-

Data Analysis :

-

Normalize the data to untreated control cells (100% viability) and background (0% viability).

-

Plot the dose-response curves and calculate the IC50 values using a non-linear regression model (e.g., four-parameter logistic fit).

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. WO2023088235A1 - Exatecan derivatives, linker-payloads, and conjugates and thereof - Google Patents [patents.google.com]

- 3. mdpi.com [mdpi.com]

- 5. selleckchem.com [selleckchem.com]

- 6. TOP1-DNA trapping by exatecan and combination therapy with ATR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. Exatecan – ILLUSTRATED MEDICAL COURSES [imc.3jpharmainc.com]

- 9. A Very Long-acting Exatecan and Its Synergism with DNA Damage Response Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Structure and Synthesis of MC-Gly-Gly-Phe-Gly-GABA-Exatecan

For Researchers, Scientists, and Drug Development Professionals

Abstract

MC-Gly-Gly-Phe-Gly-GABA-Exatecan is a key component in the development of Antibody-Drug Conjugates (ADCs), a promising class of targeted cancer therapeutics. This technical guide provides a comprehensive overview of the chemical structure and a detailed, proposed synthesis of this potent drug-linker conjugate. The document outlines the modular nature of the molecule, comprising a maleimidocaproyl (MC) group for antibody conjugation, a proteolytically cleavable peptide linker (Gly-Gly-Phe-Gly), a gamma-aminobutyric acid (GABA) spacer, and the topoisomerase I inhibitor payload, Exatecan. This guide is intended to serve as a valuable resource for researchers and professionals involved in the design and synthesis of next-generation ADCs.

Chemical Structure and Components

MC-Gly-Gly-Phe-Gly-GABA-Exatecan is a complex molecule designed for targeted drug delivery. Its structure can be dissected into four key functional units:

-

Maleimidocaproyl (MC) Group: This unit serves as the reactive handle for conjugation to monoclonal antibodies. The maleimide moiety specifically reacts with thiol groups, which can be introduced into the antibody through the reduction of interchain disulfide bonds or through genetic engineering of cysteine residues.

-

Gly-Gly-Phe-Gly (GGFG) Peptide Linker: This tetrapeptide sequence is designed to be stable in systemic circulation but susceptible to cleavage by lysosomal proteases, such as Cathepsin B, which are often upregulated in the tumor microenvironment. This enzymatic cleavage ensures the selective release of the cytotoxic payload within the target cancer cells.

-

Gamma-Aminobutyric Acid (GABA) Spacer: The GABA molecule acts as a spacer, connecting the peptide linker to the cytotoxic drug. Spacers are often incorporated in drug-linker design to improve solubility and to ensure efficient enzymatic cleavage of the linker by reducing steric hindrance from the bulky drug molecule.

-

Exatecan Payload: Exatecan is a potent derivative of camptothecin and functions as a topoisomerase I inhibitor. By intercalating with the DNA-topoisomerase I complex, it prevents DNA religation, leading to double-strand DNA breaks and ultimately, apoptotic cell death.

The systematic chemical name for this compound is (1S,9S)-1-amino-9-ethyl-5-fluoro-9-hydroxy-4-methyl-10,13-dioxo-2,3,9,10,12,13,14,15-octahydro-1H,12H-benzo[de]pyrano[3',4':6,7]indolizino[1,2-b]quinolin-1-yl 4-(6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanamido)-4-(N-(2-(N-(2-(N-((S)-1-oxo-1-(phenylamino)-3-phenylpropan-2-yl)glycyl)glycyl)amino)ethyl)carbamoyl)butanoate.

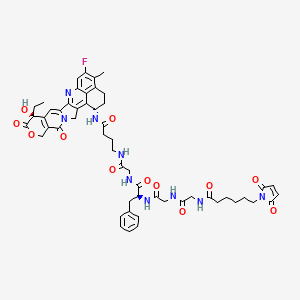

Visual Representation of the Molecular Structure

Caption: Molecular components of MC-Gly-Gly-Phe-Gly-GABA-Exatecan.

Proposed Synthesis Pathway

The synthesis of MC-Gly-Gly-Phe-Gly-GABA-Exatecan is a multi-step process that involves the sequential assembly of its constituent parts. The following is a proposed synthetic route based on established bioconjugation chemistries and analogous reactions reported in the scientific literature.

Synthesis of the Linker-Payload Intermediate

The synthesis commences with the preparation of the fully protected peptide-GABA linker, followed by its conjugation to the Exatecan payload.

Step 1: Synthesis of Boc-Gly-Gly-Phe-Gly-OH This tetrapeptide can be synthesized using standard solid-phase or solution-phase peptide synthesis methodologies. For instance, starting with Glycine methyl ester, sequential coupling with Fmoc-protected amino acids (Fmoc-Phe-OH, Fmoc-Gly-OH, Boc-Gly-OH) using a suitable coupling agent like HATU or HBTU, followed by deprotection steps, would yield the desired protected tetrapeptide.

Step 2: Coupling of Boc-Gly-Gly-Phe-Gly-OH with a GABA derivative The protected tetrapeptide is then coupled to a protected GABA derivative, for example, H-GABA-OtBu, using standard peptide coupling conditions.

Step 3: Deprotection and Conjugation to Exatecan The resulting protected peptide-GABA conjugate is deprotected to reveal the carboxylic acid and amino groups. The free carboxylic acid of the GABA moiety is then activated and reacted with the hydroxyl group on the lactone ring of Exatecan to form an ester linkage. This reaction is typically carried out in the presence of a coupling agent and a mild base.

Step 4: Introduction of the Maleimidocaproyl (MC) group The N-terminal Boc protecting group of the peptide is removed, and the resulting free amine is acylated with an activated ester of 6-maleimidocaproic acid (e.g., MC-OSu) to install the maleimide functionality.

Purification and Characterization

The final drug-linker conjugate is purified using techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC). The identity and purity of the compound are confirmed by analytical methods including:

-

High-Resolution Mass Spectrometry (HRMS): To confirm the molecular weight of the final product.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To verify the chemical structure and the connectivity of the different components.

-

Analytical RP-HPLC: To determine the purity of the final compound.

Visual Representation of the Synthetic Workflow

Caption: Proposed workflow for the synthesis of MC-Gly-Gly-Phe-Gly-GABA-Exatecan.

Quantitative Data

| Parameter | Expected Value/Range | Analytical Method |

| Purity | >95% | RP-HPLC |

| Molecular Weight (Da) | ~1354.4 | HRMS (ESI+) |

| Overall Yield (%) | 10-20% | Gravimetric |

Experimental Protocols (Proposed)

The following are proposed, high-level experimental protocols for the key synthetic steps. These protocols are based on general procedures for peptide synthesis and bioconjugation and would require optimization for this specific molecule.

General Peptide Coupling Protocol

-

Dissolve the N-terminally protected amino acid or peptide (1.0 eq.) and the C-terminally protected amino acid or peptide (1.0 eq.) in a suitable solvent (e.g., DMF or DCM).

-

Add a coupling agent (e.g., HATU, 1.1 eq.) and a base (e.g., DIPEA, 2.0 eq.).

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction and perform an aqueous workup.

-

Purify the product by flash column chromatography.

Esterification of Exatecan

-

Dissolve the deprotected linker (1.2 eq.) in anhydrous DMF.

-

Add a coupling agent (e.g., EDC, 1.5 eq.) and an activating agent (e.g., DMAP, 0.2 eq.).

-

Add Exatecan (1.0 eq.) to the reaction mixture.

-

Stir the reaction under an inert atmosphere (e.g., nitrogen or argon) at room temperature for 12-24 hours.

-

Monitor the reaction by LC-MS.

-

Upon completion, purify the product by preparative RP-HPLC.

Maleimide Installation

-

Deprotect the N-terminus of the peptide-linker-payload conjugate (e.g., using TFA for a Boc group).

-

Neutralize the resulting amine salt with a non-nucleophilic base (e.g., DIPEA).

-

Dissolve the free amine in a suitable solvent (e.g., DMF).

-

Add a solution of 6-maleimidocaproic acid N-hydroxysuccinimide ester (MC-OSu, 1.1 eq.) in DMF.

-

Stir the reaction at room temperature for 2-4 hours.

-

Monitor the reaction by LC-MS.

-

Purify the final product by preparative RP-HPLC.

Conclusion

MC-Gly-Gly-Phe-Gly-GABA-Exatecan represents a sophisticated drug-linker conjugate designed for the targeted delivery of the potent chemotherapeutic agent, Exatecan. Its modular design, featuring a specific cleavage site for tumor-associated enzymes, allows for the selective release of the payload, thereby minimizing systemic toxicity and enhancing the therapeutic index. The synthesis of this molecule, while complex, can be achieved through a systematic approach involving established peptide synthesis and bioconjugation techniques. This guide provides a foundational understanding of the structure and a plausible synthetic strategy for MC-Gly-Gly-Phe-Gly-GABA-Exatecan, which can aid researchers in the development of novel and more effective Antibody-Drug Conjugates for cancer therapy.

The Strategic Role of γ-Aminobutyric Acid (GABA) Spacers in Peptide-Drug Conjugates: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted cancer therapy is continually evolving, with peptide-drug conjugates (PDCs) emerging as a promising modality. These constructs, comprising a targeting peptide, a potent cytotoxic payload, and a linker, are designed for the selective delivery of chemotherapy to cancer cells, thereby minimizing off-target toxicity. The linker component is critical to the success of a PDC, influencing its stability, solubility, pharmacokinetics, and the efficiency of drug release. Among the various linker strategies, the use of γ-aminobutyric acid (GABA) as a spacer has garnered interest for its unique structural and chemical properties. This technical guide provides a comprehensive overview of the function of GABA spacers in PDCs, supported by experimental protocols and data-driven insights.

Core Functions of the GABA Spacer

The incorporation of a GABA spacer in a peptide-drug conjugate serves several key functions that can significantly impact the therapeutic efficacy of the conjugate. These functions are primarily attributed to GABA's structure as a flexible, four-carbon amino acid.

1. Enhanced Flexibility and Reduced Steric Hindrance:

The aliphatic chain of GABA introduces a higher degree of rotational freedom compared to the more rigid peptide bonds of α-amino acids. This increased flexibility can be advantageous in several ways:

-

Improved Target Binding: The spacer can spatially separate the cytotoxic drug from the targeting peptide, preventing the drug from sterically hindering the peptide's interaction with its target receptor on the cancer cell surface.

-

Facilitated Drug Release: The flexibility of the GABA spacer may allow for better positioning of the cleavable linkage (if present) for enzymatic cleavage within the lysosome, leading to more efficient drug release.

2. Modification of Physicochemical Properties:

The inclusion of a GABA spacer can alter the overall physicochemical properties of the PDC:

-

Solubility: Depending on the properties of the conjugated drug and peptide, the GABA spacer can contribute to improved aqueous solubility of the entire conjugate, which is a crucial factor for formulation and in vivo administration.

-

Stability: The chemical nature of the amide bonds flanking the GABA spacer contributes to the overall stability of the PDC in circulation, preventing premature drug release.

3. Impact on Pharmacokinetics:

The pharmacokinetic profile of a PDC is a critical determinant of its therapeutic index. While the peptide and the drug are the primary drivers of pharmacokinetics, the spacer can also play a role. The size and flexibility of the GABA spacer can influence the conjugate's distribution and clearance, although this is often a secondary effect compared to the properties of the peptide and drug.

Experimental Protocols

Detailed experimental protocols are essential for the synthesis and evaluation of PDCs containing a GABA spacer. The following sections outline the key methodologies.

Synthesis of GABA-Containing Peptide-Drug Conjugates

The synthesis of a GABA-containing PDC is typically achieved through a multi-step process involving solid-phase peptide synthesis (SPPS) followed by drug conjugation.

1. Solid-Phase Peptide Synthesis (SPPS) of the GABA-Containing Peptide:

This process involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support.

-

Materials:

-

Fmoc-protected amino acids (including Fmoc-GABA-OH)

-

Rink Amide resin (or other suitable resin depending on the desired C-terminal modification)

-

Coupling reagents (e.g., HBTU, HATU)

-

Base (e.g., DIPEA)

-

Deprotection reagent (e.g., 20% piperidine in DMF)

-

Solvents (DMF, DCM)

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

-

-

Protocol:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 10-20 minutes. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling: Activate the first Fmoc-protected amino acid (e.g., Fmoc-Gly-OH) using a coupling reagent (e.g., HBTU) and a base (e.g., DIPEA) in DMF. Add the activated amino acid to the resin and allow the coupling reaction to proceed for 1-2 hours. Wash the resin with DMF.

-

Repeat Deprotection and Coupling: Repeat the Fmoc deprotection and coupling steps for each subsequent amino acid in the peptide sequence, including the Fmoc-GABA-OH spacer.

-

Final Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection.

-

Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups by treating the resin with a cleavage cocktail for 2-3 hours.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the peptide, and then purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical RP-HPLC.

-

2. Conjugation of the Drug to the GABA-Containing Peptide:

The purified peptide is then conjugated to the cytotoxic drug. The conjugation chemistry will depend on the functional groups available on the drug and the peptide. A common strategy is to utilize the N-terminal amine or a side-chain amine of a lysine residue.

-

Materials:

-

Purified GABA-containing peptide

-

Activated drug (e.g., doxorubicin with an NHS-ester)

-

Solvent (e.g., DMSO, DMF)

-

Base (e.g., DIPEA)

-

-

Protocol:

-

Dissolve the purified peptide and the activated drug in a suitable solvent.

-

Add a base to facilitate the reaction.

-

Allow the reaction to proceed for several hours at room temperature.

-

Monitor the reaction progress by RP-HPLC.

-

Purify the resulting peptide-drug conjugate by RP-HPLC.

-

Characterize the final conjugate by mass spectrometry and analytical RP-HPLC.

-

Caption: Workflow for the synthesis of a GABA-containing peptide-drug conjugate.

In Vitro Evaluation of GABA-Containing PDCs

A series of in vitro assays are necessary to characterize the stability, drug release, and cytotoxic activity of the synthesized PDC.

1. Stability Assay in Plasma:

-

Protocol:

-

Incubate the PDC in human plasma at 37°C.

-

At various time points (e.g., 0, 1, 4, 8, 24 hours), take aliquots of the plasma sample.

-

Precipitate the plasma proteins with acetonitrile.

-

Analyze the supernatant by RP-HPLC to quantify the amount of intact PDC remaining.

-

2. In Vitro Drug Release Assay:

-

Protocol:

-

Incubate the PDC in a lysosomal homogenate buffer (pH 4.5-5.0) containing lysosomal enzymes (e.g., cathepsin B) at 37°C.

-

At various time points, take aliquots and stop the enzymatic reaction.

-

Analyze the samples by RP-HPLC to quantify the amount of released drug.

-

3. Cell Viability (Cytotoxicity) Assay:

-

Protocol (MTT Assay):

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the PDC, the free drug, and the peptide alone for 72 hours.

-

Add MTT solution to each well and incubate for 4 hours.

-

Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the IC50 value (the concentration that inhibits cell growth by 50%).

-

Quantitative Data Summary

The following tables summarize hypothetical quantitative data to illustrate the potential impact of a GABA spacer on the properties of a peptide-drug conjugate.

| Conjugate | Plasma Stability (t½, hours) | Aqueous Solubility (mg/mL) |

| Peptide-Drug (No Spacer) | 12 | 0.5 |

| Peptide-GABA-Drug | 18 | 1.2 |

| Peptide-PEG4-Drug | 24 | 2.5 |

| Conjugate | IC50 (nM) on Target Cells | IC50 (nM) on Non-Target Cells | Therapeutic Index |

| Free Drug | 50 | 60 | 1.2 |

| Peptide-Drug (No Spacer) | 150 | 1500 | 10 |

| Peptide-GABA-Drug | 80 | 2400 | 30 |

Signaling Pathways and Mechanism of Action

The primary mechanism of action for most PDCs involves receptor-mediated endocytosis, followed by lysosomal trafficking and drug release.

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the In Vitro Cytotoxicity of Exatecan-Based Antibody-Drug Conjugates

This guide provides a comprehensive overview of the methodologies and key considerations for evaluating the in vitro cytotoxicity of exatecan-based Antibody-Drug Conjugates (ADCs). Exatecan, a potent topoisomerase I inhibitor, serves as a key payload in a new generation of ADCs, demonstrating significant promise in cancer therapy.[1][2][3][4] Its mechanism of action, which involves trapping topoisomerase I-DNA cleavage complexes, leads to DNA damage and ultimately apoptotic cell death.[3] A critical feature of exatecan is its ability to diffuse across cell membranes, enabling a potent "bystander effect" where the payload can kill neighboring antigen-negative tumor cells, a crucial attribute for treating heterogeneous tumors.[1][5][6][7][8]

This document details the essential in vitro assays, presents key quantitative data, and illustrates the underlying biological pathways and experimental workflows.

Core Concepts in In Vitro Evaluation

The preclinical assessment of an ADC's efficacy begins with a robust panel of in vitro assays designed to quantify its cytotoxic potential, specificity, and mechanism of action.[9][10] For exatecan-based ADCs, this evaluation focuses on:

-

Target-Dependent Cytotoxicity: Quantifying the ADC's ability to selectively kill cancer cells expressing the target antigen.

-

Mechanism of Action: Confirming that cell death is induced via the expected pathway, i.e., apoptosis resulting from topoisomerase I inhibition.

-

Bystander Killing: Assessing the efficacy of the released exatecan payload on adjacent antigen-negative cells.[5][6][11][12]

Data on In Vitro Cytotoxicity of Exatecan-Based ADCs

The following tables summarize the in vitro cytotoxicity (IC₅₀ values) of various exatecan-based ADCs across different cancer cell lines. These values are critical for comparing the potency of different ADC constructs and for selecting promising candidates for further development.

Table 1: In Vitro Cytotoxicity (IC₅₀) of HER2-Targeting Exatecan ADCs

| ADC Construct | Target | Cell Line | HER2 Expression | IC₅₀ (nM) | Reference |

| Tra-Exa-PSAR10 | HER2 | SK-BR-3 | High | 0.18 ± 0.04 | [1] |

| Tra-Exa-PSAR10 | HER2 | NCI-N87 | High | 0.20 ± 0.05 | [1] |

| Tra-Exa-PSAR10 | HER2 | MDA-MB-453 | High | 0.20 ± 0.10 | [1] |

| Tra-Exa-PSAR10 | HER2 | BT-474 | High | 0.9 ± 0.4 | [1] |

| Tra-Exa-PSAR10 | HER2 | MDA-MB-361 | Moderate | 2.0 ± 0.8 | [1] |

| Tra-Exa-PSAR10 | HER2 | MCF-7 | Negative | > 10 | [1] |

| IgG(8)-EXA (DAR ~8) | HER2 | SK-BR-3 | High | 0.41 ± 0.05 | |

| Mb(4)-EXA (DAR ~4) | HER2 | SK-BR-3 | High | 9.36 ± 0.62 | |

| Db(4)-EXA (DAR ~4) | HER2 | SK-BR-3 | High | 14.69 ± 6.57 | |

| IgG(8)-EXA (DAR ~8) | HER2 | MDA-MB-468 | Negative | > 30 | |

| Trastuzumab-Deruxtecan (T-DXd) | HER2 | SK-BR-3 | High | 0.04 ± 0.01 | |

| Free Exatecan | N/A | SK-BR-3 | High | Sub-nanomolar | |

| Free Exatecan | N/A | MDA-MB-468 | Negative | Sub-nanomolar |

Table 2: Factors Influencing In Vitro Cytotoxicity

| Factor | Observation | Implication | Reference(s) |

| Target Antigen Expression | Cytotoxicity is significantly higher in antigen-positive (Ag+) cell lines compared to antigen-negative (Ag-) lines. | Demonstrates the target-specificity of the ADC. | [1][2] |

| Drug-to-Antibody Ratio (DAR) | Higher DAR ADCs (e.g., DAR ~8) generally exhibit more potent cytotoxicity than lower DAR constructs (e.g., DAR ~4). | Increased payload delivery per antibody enhances cell-killing efficacy. | |

| Payload Potency | Free exatecan is highly potent against both Ag+ and Ag- cell lines, highlighting its intrinsic cytotoxic activity. | The ADC construct must efficiently internalize and release the payload to exert its effect. | |

| Linker Technology | Cleavable linkers (e.g., peptide-based) are essential for the intracellular release of exatecan to enable its cytotoxic function and bystander effect. | Linker stability in circulation and efficient cleavage in the lysosome are critical design parameters. | [2][7][13] |

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible assessment of ADC cytotoxicity.

Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

This assay measures the metabolic activity of cells as an indicator of viability and is a primary method for determining IC₅₀ values.[10]

Principle: Metabolically active cells reduce a substrate (e.g., MTT tetrazolium salt or a luciferin precursor) into a colored or luminescent product. The signal intensity is directly proportional to the number of viable cells.[10]

Detailed Protocol:

-

Cell Seeding: Plate tumor cells (e.g., SK-BR-3 for HER2-positive, MCF-7 for HER2-negative) in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

ADC Treatment: Prepare serial dilutions of the exatecan-based ADC, a negative control ADC (targeting an irrelevant antigen), and free exatecan payload in the appropriate cell culture medium.

-

Incubation: Remove the old medium from the cells and add the ADC/drug dilutions. Incubate the plates for a period ranging from 72 hours to 7 days, depending on the ADC and cell line.[1][7][14]

-

Reagent Addition: Add the viability reagent (e.g., MTT solution or CellTiter-Glo® reagent) to each well according to the manufacturer's instructions.

-

Signal Measurement:

-

For MTT: After incubation, add solubilizing solution (e.g., DMSO) and measure absorbance at ~570 nm.

-

For CellTiter-Glo®: Measure luminescence using a plate reader.

-

-

Data Analysis: Normalize the results to untreated control wells. Plot the percentage of cell viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic curve to calculate the IC₅₀ value.

Apoptosis Assay (e.g., Annexin V Staining or Caspase-Glo® 3/7)

These assays confirm that the ADC induces programmed cell death.

Principle:

-

Annexin V: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the cell membrane. Annexin V, a protein with high affinity for PS, is fluorescently labeled to detect these cells via flow cytometry.[9] Propidium Iodide (PI) is used to distinguish early apoptotic (Annexin V+/PI-) from late apoptotic/necrotic cells (Annexin V+/PI+).

-

Caspase-Glo® 3/7: This assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.[15] The reagent contains a luminogenic caspase-3/7 substrate, which produces a luminescent signal when cleaved.

Detailed Protocol (Caspase-Glo® 3/7):

-

Cell Culture and Treatment: Seed cells in a white-walled 96-well plate and treat with the exatecan-ADC as described for the viability assay.

-

Incubation: Incubate for a period sufficient to induce apoptosis (e.g., 48-72 hours).

-

Reagent Preparation and Addition: Equilibrate the Caspase-Glo® 3/7 reagent to room temperature and add it directly to each well (typically a 1:1 volume ratio).

-

Incubation: Mix briefly on a plate shaker and incubate at room temperature for 1-2 hours to allow the signal to stabilize.

-

Measurement: Measure luminescence with a plate reader. An increase in luminescence indicates activation of apoptosis.[15]

In Vitro Bystander Effect Assay

This assay evaluates the ability of the ADC's payload to kill neighboring antigen-negative cells.[11][12] Two common methods are the co-culture assay and the conditioned medium transfer assay.[5][10][16]

Principle (Co-culture Assay): Antigen-positive (Ag+) and antigen-negative (Ag-) cells are cultured together. The Ag- cells are labeled with a fluorescent marker (e.g., GFP) to distinguish them from the Ag+ population. After ADC treatment, the viability of the labeled Ag- cells is measured to quantify the bystander effect.[6][10]

Detailed Protocol (Co-culture Assay):

-

Cell Preparation: Engineer the Ag- cell line (e.g., MCF7-GFP) to express a fluorescent protein.

-

Co-culture Seeding: Seed a mixed population of Ag+ cells (e.g., SK-BR-3) and Ag- cells (e.g., MCF7-GFP) in a 96-well plate at a defined ratio. Allow cells to adhere.[5][6]

-

ADC Treatment: Treat the co-culture with the exatecan-ADC, a non-bystander ADC control (e.g., T-DM1), and a vehicle control.[5][16]

-

Incubation: Incubate for 5-7 days.

-

Analysis:

-

Interpretation: A significant reduction in the viability of the Ag- cell population in the presence of Ag+ cells and the exatecan-ADC indicates a positive bystander effect.[5][6]

Mandatory Visualizations

Experimental Workflow and Signaling Pathways

The following diagrams, rendered using DOT language, illustrate key processes in the in vitro evaluation of exatecan-based ADCs.

Caption: Workflow for In Vitro Cytotoxicity Assessment of ADCs.

Caption: Exatecan-ADC Mechanism of Action and Apoptotic Pathway.

Key Factors Influencing In Vitro Cytotoxicity

Several properties of an ADC critically influence its in vitro performance.

-

Drug-to-Antibody Ratio (DAR): The DAR represents the average number of payload molecules conjugated to one antibody.[] A higher DAR generally leads to more potent cytotoxicity, as seen with DAR 8 ADCs outperforming DAR 4 constructs.[7] However, a high DAR can also increase hydrophobicity, potentially leading to aggregation and poor pharmacokinetics, a challenge that can be addressed with hydrophilic linkers.[1][8] DAR is typically measured using techniques like Hydrophobic Interaction Chromatography (HIC) or mass spectrometry.[][18][19][20]

-

Linker Stability and Cleavage: The linker must be stable in circulation to prevent premature payload release but efficiently cleaved within the lysosomal compartment of the target cell.[2] For exatecan, which acts intracellularly, protease-cleavable linkers (e.g., based on Val-Ala or Gly-Gly-Phe-Gly sequences) are commonly used to ensure the release of the active payload.[2][7]

-

Target Antigen Expression: The density of the target antigen on the cell surface is a primary determinant of ADC efficacy. Higher expression levels lead to increased ADC binding and internalization, resulting in more potent cytotoxicity.[6] This is why cytotoxicity assays must include cell lines with varying levels of antigen expression, including negative controls, to confirm specificity.[1][9]

Mechanisms of In Vitro Resistance

Understanding potential resistance mechanisms is vital for developing next-generation ADCs. Key mechanisms observed in vitro include:

-

Downregulation of Target Antigen: Reduced expression of the surface antigen can limit ADC binding and internalization.[21][22][23]

-

Impaired Internalization or Trafficking: Defects in the endocytic pathway or lysosomal function can prevent the ADC from reaching the lysosome, thereby inhibiting payload release.[21][22][23][24]

-

Drug Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp) or ABCG2, can actively pump the released exatecan out of the cell, reducing its intracellular concentration and cytotoxic effect.[22][23] However, some studies suggest exatecan may be able to overcome certain types of multidrug resistance.[7]

-

Alterations in DNA Damage Response (DDR) Pathways: Mutations or changes in DDR pathways could allow cells to repair the DNA damage induced by exatecan, leading to survival.[22]

Conclusion

The in vitro characterization of exatecan-based ADCs is a multi-faceted process that provides foundational data for preclinical development. A systematic approach employing a battery of assays—from basic cell viability to more complex bystander and mechanistic studies—is essential to fully understand an ADC's potency, specificity, and mode of action. The data clearly indicate that exatecan-based ADCs are highly potent, target-specific agents, with their efficacy being influenced by ADC design parameters like DAR and linker technology. The pronounced bystander effect is a key advantage, suggesting potential efficacy in tumors with heterogeneous antigen expression.[1][8] This comprehensive in vitro assessment is critical for identifying the most promising ADC candidates for successful clinical translation.

References

- 1. mdpi.com [mdpi.com]

- 2. Novel antibody drug conjugates containing exatecan derivative-based cytotoxic payloads - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. TOP1-DNA trapping by exatecan and combination therapy with ATR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [PDF] Exatecan Antibody Drug Conjugates Based on a Hydrophilic Polysarcosine Drug-Linker Platform | Semantic Scholar [semanticscholar.org]

- 5. agilent.com [agilent.com]

- 6. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. ADC In Vitro Cytotoxicity Evaluation Service - Creative Biolabs [creative-biolabs.com]

- 10. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]

- 12. Unveiling the Power of ADC Bystander Effect Assays in Oncology - Blog - ICE Bioscience [en.ice-biosci.com]

- 13. aacrjournals.org [aacrjournals.org]

- 14. Design and Evaluation of Phosphonamidate-Linked Exatecan Constructs for Highly Loaded, Stable, and Efficacious Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Antibody Drug Conjugate Discovery and Development [promega.kr]

- 16. aacrjournals.org [aacrjournals.org]

- 18. lcms.cz [lcms.cz]

- 19. sciex.com [sciex.com]

- 20. rapidnovor.com [rapidnovor.com]

- 21. researchgate.net [researchgate.net]

- 22. Mechanisms of Resistance to Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Antibody-drug conjugates in breast cancer: overcoming resistance and boosting immune response - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

Preclinical Development of Topoisomerase I Inhibitor Antibody-Drug Conjugates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The landscape of cancer therapy is being revolutionized by the advent of Antibody-Drug Conjugates (ADCs), which offer the promise of targeted chemotherapy with an improved therapeutic window. Among the various classes of payloads utilized in ADCs, topoisomerase I inhibitors have emerged as a particularly effective and clinically validated option. This technical guide provides an in-depth overview of the critical aspects of the preclinical development of topoisomerase I inhibitor ADCs, from molecular design to in vivo evaluation.

Core Components and Mechanistic Insights

Topoisomerase I is a nuclear enzyme essential for DNA replication and transcription, relieving torsional stress by creating transient single-strand breaks in the DNA.[1] Topoisomerase I inhibitors, such as the camptothecin derivatives SN-38 and exatecan, trap the covalent complex between the enzyme and DNA, leading to double-strand breaks and ultimately, apoptotic cell death.[1][2][3] By incorporating these potent cytotoxic agents as payloads in ADCs, their therapeutic efficacy can be precisely directed to tumor cells overexpressing specific surface antigens.[4][5]

The preclinical development of these ADCs involves the careful optimization of three key components: the monoclonal antibody (mAb), the linker, and the topoisomerase I inhibitor payload.[6] The choice of a highly specific mAb ensures targeted delivery to cancer cells while minimizing off-target toxicity.[6] The linker, which connects the payload to the antibody, plays a crucial role in the stability of the ADC in circulation and the efficient release of the cytotoxic agent within the tumor microenvironment or inside the target cell.[6] Payloads such as SN-38, the active metabolite of irinotecan, and exatecan derivatives like DXd, have been successfully incorporated into clinically approved and investigational ADCs.[2][7]

A critical feature of many topoisomerase I inhibitor ADCs is their ability to induce a "bystander effect."[8][9] This phenomenon occurs when the released, membrane-permeable payload diffuses from the target antigen-positive cancer cell to neighboring antigen-negative tumor cells, thereby extending the cytotoxic effect and overcoming tumor heterogeneity.[8][9]

Key Preclinical Assays and Data

The preclinical evaluation of topoisomerase I inhibitor ADCs involves a battery of in vitro and in vivo assays designed to assess their potency, specificity, and efficacy.

In Vitro Cytotoxicity

These assays are fundamental to determining the potency of the ADC against cancer cell lines with varying levels of target antigen expression. The half-maximal inhibitory concentration (IC50) is a key metric derived from these studies.

| ADC Platform/Payload | Target Antigen | Cell Line | IC50 (nM) | Reference |

| Sacituzumab Govitecan (SN-38) | Trop-2 | Various Solid Tumors | Not explicitly stated, but potent | [10] |

| Trastuzumab Deruxtecan (DXd) | HER2 | HER2-positive cells | Potent cytotoxicity | [11] |

| OBI-992 (Exatecan) | TROP2 | BxPC-3 | 0.15 | [7] |

| OBI-992 (Exatecan) | NCI-N87 | 0.09 | [7] | |

| OBI-992 (Exatecan) | MDA-MB-231 | 0.11 | [7] | |

| Araris Topo 1 ADC (DAR 2) | HER2 | Target-positive cell lines | Low nM range | [12] |

In Vivo Efficacy in Xenograft Models

Animal models, particularly patient-derived xenograft (PDX) models, are crucial for evaluating the anti-tumor activity of ADCs in a more physiologically relevant setting.[13]

| ADC | Xenograft Model | Dosing Regimen | Outcome | Reference |

| SKB264 (KL610023) | HCC1806 xenograft | 3, 1, and 0.3 mg/kg, i.v. | Dose-dependent tumor growth inhibition | [13] |

| SKB264 (KL610023) | BR1282 xenograft | 10, 3, and 1 mg/kg, i.v. | Significant anti-tumor efficacy | [13] |

| Araris Topo 1 ADC (DAR 2) | NCI-N87 colon cancer | Single injection, 104 µg/kg | Complete tumor regression (7/7) | [12] |

| AZD9592 | mCRC PDX models | Single dose, 8 mg/kg | 100% response rate (9/9) | [14] |

| IMMU-140 (SN-38) | Various hematological and solid tumor xenografts | Not specified | Significant therapeutic efficacy | [2] |

Experimental Protocols

Detailed methodologies are essential for the robust and reproducible preclinical evaluation of topoisomerase I inhibitor ADCs.

In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Plate cancer cells (both antigen-positive and antigen-negative) in 96-well plates at a predetermined optimal density and allow them to adhere overnight.[12][15]

-

ADC Treatment: Prepare serial dilutions of the ADC and a relevant isotype control ADC. Add the diluted ADCs to the respective wells.[12]

-

Incubation: Incubate the plates for a period that allows for ADC internalization and payload-induced cytotoxicity, typically 72 to 120 hours.[15]

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.[15]

-

Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.[15]

-

Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[15]

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot the data against the ADC concentration to determine the IC50 value using a sigmoidal dose-response curve fit.[12]

In Vivo Efficacy Study in a Xenograft Model

-

Animal Model: Utilize immunodeficient mice (e.g., nude or SCID) for the engraftment of human cancer cell lines or patient-derived tumor fragments.[13][16]

-

Tumor Implantation: Subcutaneously inject a suspension of cancer cells or implant a small tumor fragment into the flank of each mouse.[13][16]

-

Tumor Growth Monitoring: Monitor tumor growth regularly by measuring the tumor dimensions with calipers. Calculate tumor volume using the formula: (Length x Width^2) / 2.[13]

-

Randomization and Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups. Administer the ADC, vehicle control, and any comparator agents intravenously at the specified doses and schedule.[13]

-

Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition or regression.[13]

-

Data Analysis: Plot the mean tumor volume for each group over time. Calculate metrics such as tumor growth inhibition (TGI) and assess the statistical significance of the differences between treatment groups.[13]

Bystander Effect Assessment (Co-culture Assay)

-

Cell Labeling: Label the antigen-negative cell line with a fluorescent marker (e.g., GFP) to distinguish it from the unlabeled antigen-positive cell line.[17]

-

Co-culture Seeding: Seed a mixture of the antigen-positive and fluorescently labeled antigen-negative cells in a 96-well plate at a defined ratio (e.g., 1:1).[17][18]

-

ADC Treatment: Treat the co-cultures with serial dilutions of the ADC being tested. Include monocultures of each cell line as controls.[17][18]

-

Incubation: Incubate the plates for a sufficient duration to allow for the bystander killing to occur.[17][18]

-

Data Acquisition: Use a high-content imaging system or flow cytometry to selectively quantify the viability of the fluorescently labeled antigen-negative cells.[17][18]

-

Data Analysis: Compare the viability of the antigen-negative cells in the co-culture setting to their viability in monoculture at the same ADC concentrations. A significant decrease in viability in the co-culture indicates a bystander effect.[18][19]

Visualizing Key Processes

Diagrams are invaluable tools for understanding the complex mechanisms and workflows in ADC development.

Caption: Mechanism of action of a topoisomerase I inhibitor ADC.

Caption: Preclinical development workflow for topoisomerase I inhibitor ADCs.

Conclusion

The preclinical development of topoisomerase I inhibitor ADCs is a multifaceted process that requires a deep understanding of antibody engineering, linker chemistry, and payload pharmacology. Rigorous in vitro and in vivo testing is paramount to identifying lead candidates with optimal efficacy and safety profiles. The technical guidance and experimental frameworks provided herein serve as a valuable resource for researchers dedicated to advancing this promising class of targeted cancer therapeutics.

References

- 1. Targeting Topoisomerase I in the Era of Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Topoisomerase I inhibitors Based ADCs: SN-38 & DXd | Biopharma PEG [biochempeg.com]

- 3. Antibody-Drug Conjugate (ADC) Preclinical PK/PD Study Strategies and Practices - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. The Potential of Topoisomerase Inhibitor-Based Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Quantifying ADC bystander payload penetration with cellular resolution using pharmacodynamic mapping - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Exploration of the antibody–drug conjugate clinical landscape - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mycenax.com [mycenax.com]

- 12. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]

- 16. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 17. jitc.bmj.com [jitc.bmj.com]

- 18. agilent.com [agilent.com]

- 19. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and Design of Novel Peptide Linkers for Antibody-Drug Conjugates: A Technical Guide

Introduction

Antibody-Drug Conjugates (ADCs) represent a frontier in targeted cancer therapy, engineered to deliver highly potent cytotoxic agents directly to tumor cells while minimizing systemic toxicity.[][2] These complex biologics consist of three core components: a monoclonal antibody (mAb) for specific antigen targeting, a cytotoxic payload, and a chemical linker that connects them.[3] The linker is a critical determinant of an ADC's success, profoundly influencing its stability, pharmacokinetics (PK), efficacy, and safety profile.[4][5]

Among the various linker technologies, cleavable peptide linkers have become the most prevalent in both approved and clinical-stage ADCs.[3][6] These linkers are designed to be stable in systemic circulation and to be selectively cleaved by enzymes, such as proteases, that are overexpressed in the tumor microenvironment or within the lysosomes of cancer cells.[][7] This targeted release mechanism is paramount for maximizing the therapeutic index. This guide provides an in-depth technical overview of the discovery, design, and evaluation of novel peptide linkers for the next generation of ADCs.

Core Principles of Peptide Linker Design

An ideal peptide linker must balance two opposing properties: stability in the bloodstream and efficient cleavage at the target site.[] Premature release of the payload can lead to severe off-target toxicity, while inefficient cleavage can render the ADC ineffective.[9]

Key Design Considerations:

-

Plasma Stability: The linker must remain intact during circulation to prevent systemic release of the cytotoxic payload.[10]

-

Controlled Cleavability: The peptide sequence should be a specific substrate for enzymes highly active within tumor cells (e.g., lysosomal proteases) but not for enzymes prevalent in the bloodstream.[][]

-

Hydrophilicity: Modulating the linker's hydrophilicity can prevent ADC aggregation and improve its pharmacokinetic properties.[][12]

-

Self-Immolative Spacers: Following enzymatic cleavage of the peptide, a self-immolative spacer, such as p-aminobenzyl carbamate (PABC), is often required to ensure the complete and unmodified release of the payload.[10][]

ADC Internalization and Payload Release Pathway

The efficacy of most ADCs with peptide linkers relies on a sequence of cellular events. This process ensures the payload is released inside the target cancer cell where it can exert its cytotoxic effect.

Established and Novel Peptide Linker Sequences

The choice of peptide sequence is central to linker design, dictating its cleavage specificity and rate.

Clinically Validated Peptide Linkers

Several dipeptide and tetrapeptide motifs have been successfully implemented in clinically approved ADCs. The Valine-Citrulline (Val-Cit) dipeptide is the most widely used, recognized as a substrate for the lysosomal protease Cathepsin B.[3][14]

| Peptide Sequence | Primary Cleaving Enzyme(s) | Key Characteristics | Examples of ADCs |

| Valine-Citrulline (Val-Cit) | Cathepsin B, L, S, F[15][16] | The industry standard; good stability in human plasma but susceptible to cleavage by mouse carboxylesterase 1C (Ces1c).[17][18] | Brentuximab vedotin (Adcetris®), Polatuzumab vedotin (Polivy®)[19] |

| Valine-Alanine (Val-Ala) | Cathepsin B[] | An alternative to Val-Cit, also shows good stability and efficient cleavage. | |

| Gly-Gly-Phe-Gly (GGFG) | Cathepsin B, L[20] | Tetrapeptide linker used in highly successful ADCs; offers high stability in the bloodstream.[17][20] | Trastuzumab deruxtecan (Enhertu®)[10] |

| Alanine-Alanine (Ala-Ala) | Cathepsin B[21] | Used in some clinical-stage ADCs, demonstrates efficient lysosomal processing.[21] |

Novel Peptide Linkers for Enhanced Performance

Research is focused on overcoming the limitations of current linkers, primarily their instability in rodent plasma (which complicates preclinical studies) and potential for off-target cleavage by other proteases like human neutrophil elastase.[17][22]

| Novel Linker Strategy | Peptide Motif Example | Target Enzyme | Advantage(s) Over Standard Linkers |

| Legumain-Cleavable | Asparagine-Asparagine (Asn-Asn) | Legumain[16] | High stability in mouse and human serum; resistant to Ces1c-mediated cleavage. The cleavage rate in lysosomes can be five times higher than Val-Cit.[3] |

| P3 Residue Addition | Glutamic Acid-Val-Cit (EVCit) | Cathepsin B | Maintained high stability in mouse models where standard Val-Cit linkers showed significant instability.[3] |

| Peptidomimetic | Cyclobutyl-Citrulline (cBu-Cit) | Cathepsin B | Enhanced specificity for Cathepsin B cleavage over other proteases.[17][23] |

| Tripeptide Modification | Glutamic Acid-Gly-Cit (EGCit) | Cathepsin B | Resists degradation by human neutrophil elastase and is stable in mouse circulation, addressing key clinical and preclinical challenges.[19] |

A comparative stability study highlighted the improvements of novel linkers. The EGCit linker showed almost no cleavage after 14 days in mouse plasma, whereas the standard VCit linker lost approximately 74% of its conjugated payload in the same period.[19] Similarly, an ortho-hydroxy-protected aryl sulfate (OHPAS) linker demonstrated high stability in both mouse and human plasma, unlike the VC-PABC linker which was unstable in mouse plasma due to hydrolysis by the Ces1c enzyme.[24][25]

Mechanism of Protease-Mediated Payload Release

The release of the active drug from a peptide-linked ADC is a two-step process involving enzymatic cleavage followed by self-immolation of a spacer.

-

Enzymatic Cleavage: Inside the lysosome, proteases like Cathepsin B recognize and cleave the specific peptide sequence (e.g., between Citrulline and the PABC spacer).[7][]

-

Self-Immolation: The cleavage unmasks a reactive group on the PABC spacer, initiating a spontaneous 1,6-elimination reaction. This cascade releases the unmodified payload, carbon dioxide, and an azaquinone methide remnant.[10][26]

Experimental Protocols for Linker Evaluation

A rigorous and systematic evaluation is essential to characterize a novel peptide linker's performance, from initial design to in vivo validation.

Overall Experimental Workflow

The development of a novel peptide linker follows a multi-stage process to ensure both stability and efficacy.

References

- 2. Peptide Linkers and Linker Peptides for Antibody Drug Conjugates (ADCs), Fusion Proteins, and Oligonucleotides [biosyn.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]

- 5. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. biopharminternational.com [biopharminternational.com]

- 7. encyclopedia.pub [encyclopedia.pub]

- 9. pharmasalmanac.com [pharmasalmanac.com]

- 10. pharmiweb.com [pharmiweb.com]

- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 14. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]

- 15. aacrjournals.org [aacrjournals.org]

- 16. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. aacrjournals.org [aacrjournals.org]

- 20. iphasebiosci.com [iphasebiosci.com]

- 21. Optimizing Lysosomal Activation of Antibody-Drug Conjugates (ADCs) by Incorporation of Novel Cleavable Dipeptide Linkers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Lysosomal-Cleavable Peptide Linkers in Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Advances in ADC Linker Research | AxisPharm [axispharm.com]

- 24. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. glpbio.com [glpbio.com]

Methodological & Application

Application Notes and Protocols: Conjugation of a Novel Exatecan-Based Payload to Monoclonal Antibodies

Disclaimer

The molecule "MC-Gly-Gly-Phe-Gly-GABA-Exatecan" is not a standard nomenclature found in readily available scientific literature. This document is based on the interpretation of the provided name as a derivative of the potent topoisomerase I inhibitor, Exatecan, attached to a monoclonal antibody via a linker. The linker is presumed to consist of a maleimidocaproyl (MC) group, a peptide sequence (Gly-Gly-Phe-Gly), and a gamma-aminobutyric acid (GABA) spacer. The protocols and data presented herein are representative examples based on established methods for similar antibody-drug conjugates (ADCs) and should be adapted and optimized for specific experimental contexts.

Introduction

Antibody-drug conjugates (ADCs) are a transformative class of biotherapeutics that combine the specificity of monoclonal antibodies (mAbs) with the cytotoxic potency of small-molecule drugs. This targeted delivery approach enhances the therapeutic window of the cytotoxic agent by minimizing systemic exposure and associated toxicities.

This document provides a detailed guide for the conjugation of a hypothetical exatecan-based payload, "MC-Gly-Gly-Phe-Gly-GABA-Exatecan," to a monoclonal antibody. Exatecan is a highly potent topoisomerase I inhibitor that induces cell death by trapping the DNA-topoisomerase I complex, leading to DNA strand breaks. The linker system, comprising a maleimidocaproyl (MC) group for antibody attachment, a cathepsin-cleavable Gly-Gly-Phe-Gly peptide, and a GABA spacer, is designed for controlled drug release within the target cancer cell.

These application notes offer a comprehensive overview of the conjugation process, including antibody modification, linker-payload preparation, conjugation reaction, and purification of the resulting ADC. Furthermore, detailed protocols for the characterization and in vitro evaluation of the ADC are provided.

Materials and Reagents

| Category | Reagent/Material | Supplier | Cat. No. |

| Antibody & Buffers | Monoclonal Antibody (e.g., Trastuzumab) | Various | N/A |

| Phosphate-Buffered Saline (PBS), pH 7.4 | Various | N/A | |

| Borate Buffer, pH 8.0 | Various | N/A | |

| Reducing & Chelating Agents | Tris(2-carboxyethyl)phosphine (TCEP) | Various | N/A |

| Diethylenetriaminepentaacetic acid (DTPA) | Various | N/A | |

| Linker-Payload | MC-Gly-Gly-Phe-Gly-GABA-Exatecan | Custom Synthesis | N/A |

| Solvents | Dimethyl sulfoxide (DMSO) | Various | N/A |

| Dimethylacetamide (DMA) | Various | N/A | |

| Purification | Sephadex G-25 Desalting Columns | Various | N/A |

| Hydrophobic Interaction Chromatography (HIC) Column | Various | N/A | |

| Cell Culture | Target Cancer Cell Line (e.g., SK-BR-3) | ATCC | HTB-30 |

| RPMI-1640 Medium | Various | N/A | |

| Fetal Bovine Serum (FBS) | Various | N/A | |

| Penicillin-Streptomycin | Various | N/A | |

| Assay Reagents | CellTiter-Glo® Luminescent Cell Viability Assay | Promega | G7570 |

Experimental Protocols

Protocol 1: Antibody Thiolation (Reduction of Interchain Disulfides)

This protocol describes the partial reduction of a monoclonal antibody to generate free thiol groups for conjugation.

-

Prepare the monoclonal antibody in a conjugation buffer (e.g., PBS with 1 mM DTPA, pH 7.4). The final antibody concentration should be between 5-10 mg/mL.

-

Prepare a stock solution of the reducing agent, TCEP, in the conjugation buffer.

-

Add a calculated molar excess of TCEP to the antibody solution. A typical starting point is a 2.5-fold molar excess of TCEP per antibody.

-

Incubate the reaction mixture at 37°C for 1-2 hours with gentle agitation.

-

Immediately before conjugation, remove the excess TCEP using a desalting column (e.g., Sephadex G-25) pre-equilibrated with the conjugation buffer.

-

Determine the concentration of the thiolated antibody using a spectrophotometer at 280 nm.

Protocol 2: Conjugation of Linker-Payload to Thiolated Antibody

This protocol details the conjugation of the maleimide-containing linker-payload to the generated thiol groups on the antibody.

-

Dissolve the MC-Gly-Gly-Phe-Gly-GABA-Exatecan linker-payload in an organic solvent such as DMSO or DMA to prepare a stock solution (e.g., 10 mM).

-

Add a slight molar excess (e.g., 1.5-fold per generated thiol) of the linker-payload solution to the thiolated antibody solution.

-

Ensure the final concentration of the organic solvent in the reaction mixture is below 10% (v/v) to maintain antibody integrity.

-

Incubate the conjugation reaction at room temperature for 1-2 hours, or at 4°C overnight, with gentle mixing. Protect the reaction from light.

-

Quench the reaction by adding a 3-fold molar excess of N-acetylcysteine relative to the linker-payload to cap any unreacted maleimide groups. Incubate for 20 minutes at room temperature.

Protocol 3: Purification and Characterization of the ADC

This protocol outlines the purification of the ADC and the determination of the drug-to-antibody ratio (DAR).

-

Purification:

-

Remove unconjugated linker-payload and other small molecules by size-exclusion chromatography (SEC) or using a desalting column.

-

For a more homogenous DAR distribution, perform hydrophobic interaction chromatography (HIC). Elute the ADC using a decreasing salt gradient.

-

-

Characterization:

-

DAR Determination:

-

UV-Vis Spectroscopy: Measure the absorbance of the purified ADC at 280 nm (for the antibody) and at the characteristic absorbance maximum of exatecan (e.g., ~370 nm). Calculate the DAR using the Beer-Lambert law and the known extinction coefficients of the antibody and the payload.

-

HIC-HPLC: Analyze the purified ADC by HIC-HPLC. The different peaks correspond to different DAR species (DAR0, DAR2, DAR4, etc.). The weighted average DAR can be calculated from the area of each peak.

-

-

Purity and Aggregation: Analyze the ADC by size-exclusion chromatography (SEC-HPLC) to determine the percentage of monomeric ADC and the presence of aggregates.

-

Data Presentation

Table 1: Representative Conjugation and Characterization Data

| Parameter | Result | Method |

| Initial Antibody Concentration | 10 mg/mL | UV-Vis (A280) |

| Molar Ratio of TCEP to mAb | 2.5:1 | - |

| Generated Thiols per Antibody | ~4 | Ellman's Assay |

| Molar Ratio of Linker-Payload to Thiol | 1.5:1 | - |

| Average Drug-to-Antibody Ratio (DAR) | 3.8 | HIC-HPLC |

| Monomeric ADC Purity | >95% | SEC-HPLC |

| Residual Free Drug | <1% | RP-HPLC |

In Vitro Cell Viability Assay

Protocol 4: Assessment of ADC Cytotoxicity

This protocol describes a method to evaluate the in vitro potency of the ADC on a target cancer cell line.

-

Seed the target cells (e.g., SK-BR-3) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of the ADC, the unconjugated antibody, and the free exatecan payload in the cell culture medium.

-

Remove the overnight culture medium from the cells and add 100 µL of the diluted therapeutic agents to the respective wells. Include untreated cells as a control.

-

Incubate the plate for 72-96 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Assess cell viability using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, following the manufacturer's instructions.

-

Measure the luminescence using a plate reader.

-

Calculate the half-maximal inhibitory concentration (IC₅₀) by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Visualizations

Caption: Experimental workflow for ADC synthesis and characterization.

Caption: Mechanism of action for an Exatecan-based ADC.

Application Notes & Protocols: Pharmacokinetic Analysis of Peptide-Linker Antibody-Drug Conjugates

Audience: Researchers, scientists, and drug development professionals.

Introduction

Antibody-Drug Conjugates (ADCs) are a transformative class of biotherapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic payload.[1][2] These components are connected by a chemical linker, which is critical for the ADC's stability and mechanism of action.[3][4] Peptide-linker ADCs, a prominent category, are designed for cleavage by enzymes, such as cathepsins, that are often overexpressed in the lysosomal compartments of tumor cells.[3][4][5][6] This targeted release mechanism enhances the therapeutic window by delivering the cytotoxic payload directly to cancer cells, thereby minimizing systemic toxicity.[1][4]

Understanding the pharmacokinetic (PK) profile of an ADC is paramount for its successful development.[1][7] Due to the complex nature of ADCs, which exhibit properties of both large and small molecules, a multi-faceted bioanalytical strategy is required.[8][9] This involves the quantification of three key analytes in biological matrices: the total antibody, the antibody-conjugated drug (ADC), and the unconjugated (free) payload.[7][8] These measurements provide critical insights into the ADC's stability, clearance, and drug-release dynamics in vivo.

Key Pharmacokinetic Analytes

A comprehensive PK assessment of a peptide-linker ADC requires the characterization of several species over time:

-

Total Antibody: This measures all antibody species, including the fully conjugated ADC, partially deconjugated forms, and the completely unconjugated antibody (DAR=0).[7][10] It is typically quantified using a ligand-binding assay (LBA) like ELISA and provides information on the overall clearance of the antibody component.[10][11]

-

Antibody-Conjugated Drug (acDrug): This analyte represents the amount of cytotoxic drug that remains attached to the antibody. It is a crucial measure of the ADC's stability in circulation. The concentration of acDrug can be determined by ligand-binding assays that specifically target both the antibody and the payload, or by hybrid immunoaffinity capture followed by LC-MS/MS analysis.[8][12]

-

Unconjugated Payload: This assay measures the free cytotoxic drug that has been released from the antibody, either through premature cleavage in circulation or after metabolism.[13] Due to its small molecule nature, this is almost exclusively measured using highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][8]

-

Drug-to-Antibody Ratio (DAR): The average DAR is a critical quality attribute that can change over time in vivo due to deconjugation.[14][15] It is often assessed using hydrophobic interaction chromatography (HIC) or LC-MS analysis of the intact or partially fragmented ADC.[1][14][15]

Experimental Workflows and Mechanisms

A typical bioanalytical workflow for ADC pharmacokinetic studies involves multiple, parallel assays to quantify the key analytes from collected plasma or serum samples.

Caption: General workflow for ADC pharmacokinetic analysis.

The therapeutic action of a peptide-linker ADC is initiated upon binding to its target antigen on a cancer cell, followed by internalization and trafficking to the lysosome, where the peptide linker is cleaved.

Caption: Cellular mechanism of action for a peptide-linker ADC.

Experimental Protocols

Protocol 1: Quantification of Total Antibody by Sandwich ELISA

This protocol describes a generic method for quantifying the total antibody concentration in serum or plasma.

Materials:

-

Coating Buffer (e.g., PBS, pH 7.4)

-

Wash Buffer (e.g., PBS with 0.05% Tween-20)

-

Blocking Buffer (e.g., PBS with 1% BSA)

-

Assay Diluent (e.g., PBS with 0.5% BSA, 0.05% Tween-20)

-

Capture Antibody (e.g., anti-human IgG Fc specific antibody)

-

Detection Antibody (e.g., HRP-conjugated anti-human IgG Fc specific antibody)

-

TMB Substrate Solution

-

Stop Solution (e.g., 2N H₂SO₄)

-

96-well microplate

-

Plate reader

Procedure:

-

Coating: Dilute the capture antibody in Coating Buffer to a final concentration of 2 µg/mL. Add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.

-

Washing: Aspirate the coating solution and wash the plate 3 times with 300 µL of Wash Buffer per well.

-

Blocking: Add 200 µL of Blocking Buffer to each well. Incubate for 2 hours at room temperature.

-

Sample/Standard Preparation: Prepare a standard curve by serially diluting the ADC reference standard in Assay Diluent. Dilute plasma/serum samples using the predetermined minimum required dilution (MRD) in Assay Diluent.

-

Incubation: Wash the plate 3 times. Add 100 µL of prepared standards and samples to the appropriate wells. Incubate for 2 hours at room temperature.

-

Detection: Wash the plate 3 times. Dilute the HRP-conjugated detection antibody in Assay Diluent. Add 100 µL to each well. Incubate for 1 hour at room temperature, protected from light.

-

Development: Wash the plate 5 times. Add 100 µL of TMB Substrate Solution to each well. Incubate for 15-30 minutes at room temperature in the dark.

-

Reading: Stop the reaction by adding 50 µL of Stop Solution to each well. Read the absorbance at 450 nm within 30 minutes.

-

Analysis: Calculate the concentration of total antibody in the samples by interpolating from the standard curve.

Protocol 2: Quantification of Free Payload by LC-MS/MS

This protocol provides a general workflow for the extraction and quantification of a released small molecule payload from plasma.

Materials:

-

Internal Standard (IS) (a stable isotope-labeled version of the payload)

-

Protein Precipitation Solvent (e.g., Acetonitrile with 1% formic acid)

-

LC-MS/MS system with a suitable C18 column

-

Mobile Phase A (e.g., 0.1% formic acid in water)

-

Mobile Phase B (e.g., 0.1% formic acid in acetonitrile)

-

96-well collection plates

-

Centrifuge

Procedure:

-

Sample Preparation: To a 96-well plate, add 25 µL of plasma sample, standard, or blank.

-

Internal Standard Spiking: Add 10 µL of the working Internal Standard solution to all wells except the blank matrix.

-

Protein Precipitation: Add 200 µL of cold Protein Precipitation Solvent to each well. Mix thoroughly (vortex) for 5 minutes.

-

Centrifugation: Centrifuge the plate at 4000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean 96-well collection plate.

-

Evaporation & Reconstitution (Optional): If concentration is needed, evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100 µL) of Mobile Phase A/B mixture.

-

LC-MS/MS Analysis:

-

Inject 5-10 µL of the prepared sample onto the LC-MS/MS system.

-

Separate the analyte from matrix components using a suitable gradient elution profile with Mobile Phases A and B.

-

Detect the payload and IS using Multiple Reaction Monitoring (MRM) in positive or negative ion mode, depending on the compound's properties.

-

-

Quantification: Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the concentration of the standards. Determine the concentration of the free payload in the samples from this curve.

Data Presentation

Pharmacokinetic parameters are derived from the concentration-time profiles of the different analytes. These parameters are essential for comparing different ADC constructs and for predicting human PK.

Table 1: Representative Pharmacokinetic Parameters for Peptide-Linker ADCs in Humans

| ADC Name | Dose | Analyte | Cmax (µg/mL) | AUC (µg·h/mL) | CL (mL/h/kg) | t½ (days) |

| Brentuximab Vedotin | 1.8 mg/kg | ADC | 31.9 | 7110 | 0.31 | ~4-6 |

| (Q3W)[16][17] | MMAE (Payload) | 0.0046 | 0.35 | - | ~2-4 | |

| Trastuzumab Deruxtecan | 5.4 mg/kg | Intact ADC | 122 | 14900 | 0.17 | ~5.8 |

| (Q3W)[18][19] | Released Payload | 0.041 | 4.9 | - | ~1.5 |

Note: Values are approximate and can vary based on the specific study, patient population, and analytical methods used. Cmax = Maximum concentration; AUC = Area under the curve; CL = Clearance; t½ = Half-life.

References

- 1. Bioanalysis of antibody-drug conjugates (ADCs) - ProteoGenix [proteogenix.science]

- 2. labcorp.com [labcorp.com]

- 3. purepeg.com [purepeg.com]

- 4. PEPTIDES & ANTIBODIES - Peptides in Antibody & Peptide Drug Conjugates [drug-dev.com]

- 5. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. ADC Pharmacokinetic Study - Creative Diagnostics [qbd.creative-diagnostics.com]

- 8. bioagilytix.com [bioagilytix.com]

- 9. Antibody-Drug Conjugate (ADC) Bioanalysis Strategies Based on LC-MS - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 10. Total Antibody Determination - Creative Proteomics [creative-proteomics.com]

- 11. genscript.com [genscript.com]

- 12. Method development of a novel PK assay for antibody-conjugated drug measurement of ADCs using peptide-linker drug analyte - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 14. hpst.cz [hpst.cz]

- 15. agilent.com [agilent.com]

- 16. Population Pharmacokinetics of Brentuximab Vedotin in Adult and Pediatric Patients With Relapsed/Refractory Hematologic Malignancies: Model‐Informed Hypothesis Generation for Pediatric Dosing Regimens - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Population Pharmacokinetic Modeling and Exposure-Response Assessment for the Antibody-Drug Conjugate Brentuximab Vedotin in Hodgkin's Lymphoma in the Phase III ECHELON-1 Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Population Pharmacokinetics of Trastuzumab Deruxtecan in Patients With HER2‐Positive Breast Cancer and Other Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

Application Notes and Protocols for Maleimide-Thiol Conjugation Chemistry in Antibody-Drug Conjugates (ADCs)

For Researchers, Scientists, and Drug Development Professionals

Introduction